REACTION_CXSMILES
|
N[C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][CH2:7][N:8]2[C:11](=[O:15])[CH2:12][CH2:13][Cl:14])=[CH:4][CH:3]=1.N([O-])=O.[Na+].[H+].[B-](F)(F)(F)[F:22]>O.Cl>[Cl:14][CH2:13][CH2:12][C:11]([N:8]1[C:9]2[C:5](=[CH:4][CH:3]=[C:2]([F:22])[CH:10]=2)[CH2:6][CH2:7]1)=[O:15] |f:1.2,3.4|
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
NC1=CC=C2CCN(C2=C1)C(CCCl)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
730 mg
|
Type
|
reactant
|
Smiles
|
[H+].[B-](F)(F)(F)F
|
Name
|
|
Quantity
|
140 mg
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was then stirred while ice-
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling so that the internal temperature
|
Type
|
TEMPERATURE
|
Details
|
cooling for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at the same temperature for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The crystals which precipitated
|
Type
|
FILTRATION
|
Details
|
were then collected by filtration
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over phosphorous pentoxide in a desiccator under reduced pressure by means of a vacuum pump overnight
|
Duration
|
8 (± 8) h
|
Type
|
DISSOLUTION
|
Details
|
They were then dissolved in 10 ml of dodecane
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to 180° C.
|
Type
|
STIRRING
|
Details
|
stirred for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
At the end of this time, the reaction solution was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
poured into ice
|
Type
|
EXTRACTION
|
Details
|
The mixture was then extracted with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
WASH
|
Details
|
was washed with a saturated aqueous solution of sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel column chromatography
|
Type
|
ADDITION
|
Details
|
by volume mixture of hexane and ethyl acetate as the eluent
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCC(=O)N1CCC2=CC=C(C=C12)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.7 mmol | |
AMOUNT: MASS | 160 mg | |
YIELD: PERCENTYIELD | 39% | |
YIELD: CALCULATEDPERCENTYIELD | 38.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |